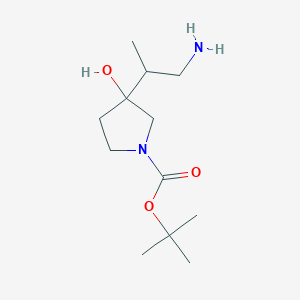

Tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-9(7-13)12(16)5-6-14(8-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTBDNGNMYPSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1(CCN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl (1-aminopropan-2-yl)carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process may include steps such as purification through column chromatography and crystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-aminopropan-2-yl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects and biochemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogous pyrrolidine derivatives:

Key Observations:

Functional Group Impact :

- The target compound’s hydroxyl and primary amine groups enhance polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions . In contrast, fluorinated or iodinated derivatives (e.g., ) exhibit increased lipophilicity, favoring blood-brain barrier penetration.

- Bulky substituents, such as the nitropyrimidinyl group in , reduce solubility but improve target specificity in enzyme inhibition.

Molecular Weight and State :

- Compounds with simpler substituents (e.g., target compound, ) are typically oils, facilitating liquid-phase reactions. Higher molecular weight derivatives (e.g., ) are solids, requiring specialized purification techniques.

Comparison with Analogues:

- Fluorinated Derivative (): Prepared using diethylaminosulfur trifluoride (DAST) to replace hydroxyl with fluorine at -40°C, highlighting the need for cryogenic conditions.

- Iodinated Derivative () : Synthesized via cobalt-catalyzed iodination , demonstrating the utility of transition-metal catalysis for halogen introduction.

- Hydroxymethyl Derivative () : Likely derived from reductive amination or hydrolysis, emphasizing the versatility of pyrrolidine scaffolds in modular synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.